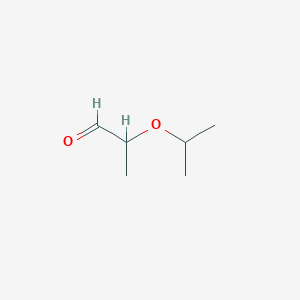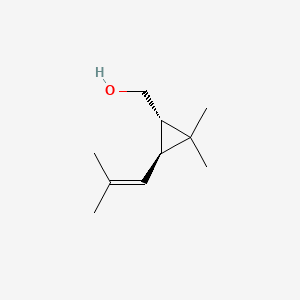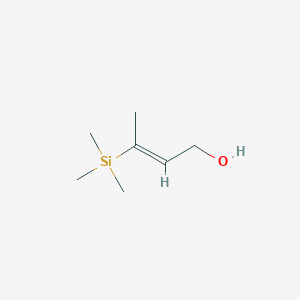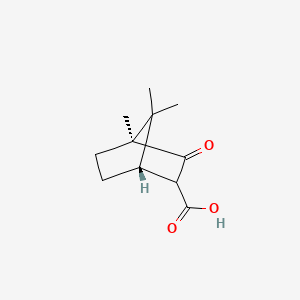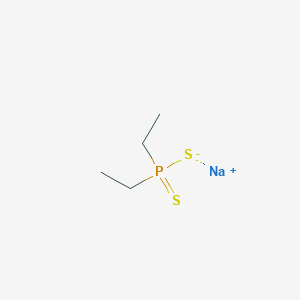
SODIUM DIETHYL THIOPHOSPHINATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SODIUM DIETHYL THIOPHOSPHINATE is a chemical compound belonging to the class of dithiophosphinates. These compounds are known for their significant role in various industrial applications, particularly in the mining and metallurgical industries. This compound is primarily used as a flotation agent in the beneficiation of base metal sulfide and precious metal ores .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium diethyldithiophosphinate typically involves the reaction of diethylphosphine with sulfur and water at elevated temperatures (50°-90°C). During this process, an alkali such as sodium hydroxide is added to neutralize the resulting diethyldithiophosphinic acid . This method ensures high yields (95-98%) by preventing the formation of unwanted sulfides .
Industrial Production Methods: In industrial settings, the production of sodium diethyldithiophosphinate follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction conditions to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: SODIUM DIETHYL THIOPHOSPHINATE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chemical environment and the reagents used .
Common Reagents and Conditions:
Reduction: Reducing agents can convert sodium diethyldithiophosphinate back to its original form or other reduced species.
Substitution: this compound can undergo substitution reactions with various metal ions, forming metal complexes.
Major Products Formed: The major products formed from these reactions include disulfides, metal complexes, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
SODIUM DIETHYL THIOPHOSPHINATE has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and metal complexes.
Biology: Research has explored its potential use in biological systems, particularly in the study of metal ion interactions and enzyme inhibition.
Medicine: While its direct applications in medicine are limited, its derivatives and related compounds are being investigated for potential therapeutic uses.
Mécanisme D'action
The mechanism of action of sodium diethyldithiophosphinate involves its interaction with metal ions and mineral surfaces. It acts as a collector in flotation processes by adsorbing onto the surface of metal sulfides, enhancing their hydrophobicity and facilitating their separation from gangue minerals . The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involve coordination chemistry and electrochemical interactions .
Comparaison Avec Des Composés Similaires
Sodium diisobutyldithiophosphinate: Another widely used flotation agent with similar properties but different alkyl groups.
Dialkyl dithiophosphates: These compounds are closely related to dithiophosphinates but have different chemical structures and properties.
Xanthates: Commonly used flotation agents with different chemical compositions and mechanisms of action.
Uniqueness: SODIUM DIETHYL THIOPHOSPHINATE is unique due to its high selectivity and flotation rates for copper sulfides, galena, and precious metals in the presence of other gangue sulfides . Its attractive health, safety, and environmental profile further distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
sodium;diethyl-sulfanylidene-sulfido-λ5-phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11PS2.Na/c1-3-5(6,7)4-2;/h3-4H2,1-2H3,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHRGQUGDYHYNH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=S)(CC)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaPS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

